CP-339818 vs. UK-78282: Superior Potency and Unique HCN Channel Inhibitory Profile
In direct comparison with the structurally distinct small molecule UK-78282, CP-339818 demonstrates superior potency at the Kv1.3 channel [1]. Furthermore, while both compounds inhibit Kv1.4, CP-339818 possesses a unique, defined activity against HCN channels, with IC50 values of 18.9 μM and 43.4 μM for HCN1 and HCN4, respectively . This secondary pharmacology is absent in UK-78282, making CP-339818 a more comprehensively characterized tool for experiments where potential modulation of HCN channels must be considered or exploited.
| Evidence Dimension | Potency (IC50) at Kv1.3 channel and off-target HCN channel inhibition |
|---|---|
| Target Compound Data | Kv1.3 IC50 = 230 nM; HCN1 IC50 = 18.9 μM; HCN4 IC50 = 43.4 μM |
| Comparator Or Baseline | UK-78282: Kv1.3 IC50 = 280 nM; No reported HCN channel activity |
| Quantified Difference | CP-339818 is 50 nM more potent at Kv1.3 (230 nM vs 280 nM) and uniquely inhibits HCN channels with defined IC50s. |
| Conditions | Kv1.3 assay: Blockade of peak steady-state K+ currents in mouse fibroblasts L929 [1]. HCN assay: Inhibition of HCN1 and HCN4 channels (high Cl- conditions) . |
Why This Matters
For researchers designing experiments where both Kv1.3 and HCN channel activities are relevant, CP-339818 provides a single, well-characterized pharmacological agent with defined potencies for both targets, streamlining experimental design and interpretation.
- [1] Therapeutic Target Database. Voltage-gated potassium channel Kv1.3 (KCNA3) Target Validation Information. View Source
